1,2,4,5-Tetraiodobenzene

Catalog No.
S702427
CAS No.
636-31-7
M.F
C6H2I4
M. Wt
581.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetraiodobenzene

CAS Number

636-31-7

Product Name

1,2,4,5-Tetraiodobenzene

IUPAC Name

1,2,4,5-tetraiodobenzene

Molecular Formula

C6H2I4

Molecular Weight

581.7 g/mol

InChI

InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H

InChI Key

QHODZFPKHGDLOS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1I)I)I)I

Canonical SMILES

C1=C(C(=CC(=C1I)I)I)I
  • Crystallographic Structure: A study published in 2006 by Novak et al. determined the crystallographic structure of 1,2,4,5-tetraiodobenzene using single-crystal X-ray diffraction. The research found that the molecule exhibits Ci symmetry and weak intermolecular interactions between neighboring molecules. Source: Igor Novak & DongBo Li, "1,2,4,5-Tetraiodobenzene," Acta Crystallographica Section E: Structure Reports Online, vol. 62, no. 11 (2006), o5736–o5737, [DOI: 10.1107/S1600536806048823]
  • Endocrine Disrupting Potential: The PubChem database lists 1,2,4,5-tetraiodobenzene as part of the "CoMPARA" screening effort, which investigates potential interactions with the Androgen Receptor. However, there is no further information available on the specific findings of this screening. [Source: National Institutes of Health, "1,2,4,5-Tetraiodobenzene," PubChem, ]

1,2,4,5-Tetraiodobenzene is an organic compound with the molecular formula C₆H₂I₄. It is characterized by four iodine substituents attached to a benzene ring at the 1, 2, 4, and 5 positions. This compound appears as a dark solid and is notable for its high molecular weight and density due to the presence of multiple iodine atoms. The tetraiodobenzene structure contributes to its unique chemical properties, making it an interesting subject for various

  • Moderate Toxicity: Iodine is a mild irritant and can be toxic in high concentrations. Similar properties can be expected for 1,2,4,5-tetraiodobenzene.
  • Low Flammability: Aromatic compounds with halogen substituents like iodine generally exhibit low flammability.
Typical for halogenated aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The presence of iodine atoms on the aromatic ring can facilitate electrophilic substitution reactions. For instance, it can react with electrophiles such as bromine or chlorine under appropriate conditions.
  • Reduction Reactions: Tetraiodobenzene can be reduced to form less halogenated derivatives or even fully deiodinated products through the use of reducing agents like zinc in acidic conditions.
  • Cross-Coupling Reactions: In synthetic organic chemistry, it can participate in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds.

The synthesis of 1,2,4,5-tetraiodobenzene can be achieved through several methods:

  • Direct Halogenation: One common method involves the direct iodination of benzene derivatives using iodine in the presence of a Lewis acid catalyst.
  • Copper-Catalyzed Dimerization: Recent studies have described a copper-catalyzed approach that allows for efficient synthesis through dimerization of γ,δ-unsaturated ketones under mild conditions .
  • Cross-Coupling Techniques: Utilizing palladium or nickel catalysts for cross-coupling reactions with iodinated precursors can also yield tetraiodobenzene derivatives.

1,2,4,5-Tetraiodobenzene has several applications in various fields:

  • Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may find use in the development of materials with specific electronic or optical properties due to its halogen content.
  • Pharmaceutical Research: It can be used in medicinal chemistry to explore new drug candidates that leverage its unique structure.

Interaction studies involving 1,2,4,5-tetraiodobenzene primarily focus on its reactivity with other chemical species. These studies often examine:

  • Reactivity with Nucleophiles: The compound's ability to undergo nucleophilic substitution reactions due to the electron-withdrawing nature of iodine.
  • Photochemical Properties: Investigations into how light exposure affects its stability and reactivity can provide insights into potential applications in photochemistry.

Several compounds share structural similarities with 1,2,4,5-tetraiodobenzene. Here is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
1,2-DiiodobenzeneC₆H₄I₂Contains only two iodine atoms; less dense and less reactive than tetraiodobenzene.
1,3-DiiodobenzeneC₆H₄I₂Different substitution pattern; used in similar synthetic applications.
1,2,4-TrichlorobenzeneC₆H₃Cl₃Chlorine atoms instead of iodine; different reactivity profile and applications.
1,2-DibromobenzeneC₆H₄Br₂Contains bromine; often used in cross-coupling reactions but less stable than tetraiodobenzene.
1-IodobenzeneC₆H₅IOnly one iodine atom; serves as a precursor for more complex iodinated compounds.

The presence of four iodine atoms in 1,2,4,5-tetraiodobenzene significantly influences its physical properties and reactivity compared to these similar compounds. Its unique structure allows for distinct interactions in

XLogP3

4.5

Melting Point

254.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-31-7

Wikipedia

1,2,4,5-tetraiodobenzene

Dates

Modify: 2023-08-15

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